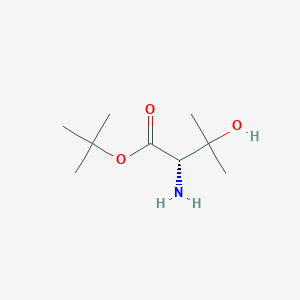![molecular formula C19H27N3O2 B2377245 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1258771-02-6](/img/structure/B2377245.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide, also known as CTDP-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTDP-1 is a selective inhibitor of protein phosphatase 4 (PP4), an enzyme that plays a crucial role in cellular signaling pathways.
Mecanismo De Acción
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide selectively inhibits PP4 by binding to the catalytic subunit of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to a disruption in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, this compound has been shown to affect the phosphorylation status of several proteins involved in DNA damage repair and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide in lab experiments is its selectivity for PP4, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation is that this compound may have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide. One area of interest is investigating the role of PP4 in neurological disorders, as studies have suggested that PP4 dysregulation may contribute to these conditions. Additionally, this compound could be used in combination with other anti-cancer agents to enhance their effectiveness. Finally, further studies are needed to investigate the off-target effects of this compound and to develop more selective inhibitors of PP4.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with 1,2-dimethylpropan-1-one to form 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-pyrrolidineamine to form N-(tert-butoxycarbonyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to obtain this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide has been used in various scientific research applications, particularly in the study of cellular signaling pathways. PP4 is involved in many cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis. By inhibiting PP4, this compound can be used to investigate the role of this enzyme in these processes.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(2)19(3,13-20)21-18(23)12-22-10-9-16(11-22)15-5-7-17(24-4)8-6-15/h5-8,14,16H,9-12H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIMKGXHXRHKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)









![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)
